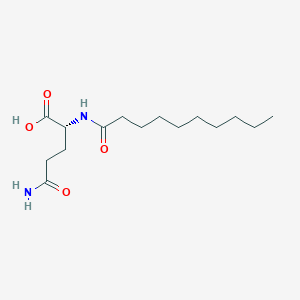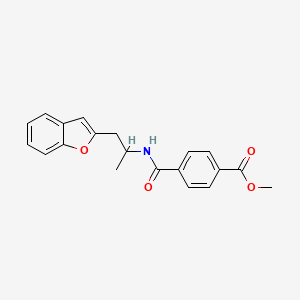
Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate” is a compound that has gained significant interest in recent years due to its various biological and pharmacological applications. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds .
Molecular Structure Analysis
The molecular formula of “this compound” is C20H19NO4. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Mécanisme D'action
The exact mechanism of action of Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate is not fully understood, but it is believed to act on various cellular pathways to produce its therapeutic effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may account for its antitumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. For example, one study found that this compound can increase the activity of antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to decrease the expression of genes involved in inflammation, suggesting that it may have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate has several advantages for lab experiments, including its high purity and stability. However, one limitation of this compound is that it is a synthetic compound, which may limit its applicability to certain research questions. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for research on Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate. One area of interest is the development of this compound-based therapies for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has the potential to be a valuable tool for scientific research and the development of new therapies.
Méthodes De Synthèse
Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with 2-bromoacetophenone in the presence of a base to form an intermediate compound. The intermediate is then treated with benzofuran-2-carboxylic acid and an appropriate coupling agent to produce this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate has been studied for its potential therapeutic properties in various scientific research studies. One study found that this compound has anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases such as arthritis. Another study showed that this compound has antitumor effects, suggesting that it may have potential as a cancer treatment. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
methyl 4-[1-(1-benzofuran-2-yl)propan-2-ylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13(11-17-12-16-5-3-4-6-18(16)25-17)21-19(22)14-7-9-15(10-8-14)20(23)24-2/h3-10,12-13H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVROXFUZPLSFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

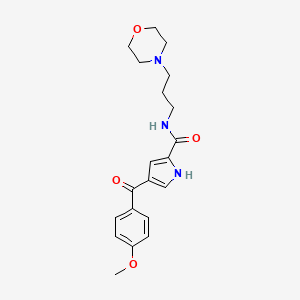
![N-Methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2787323.png)
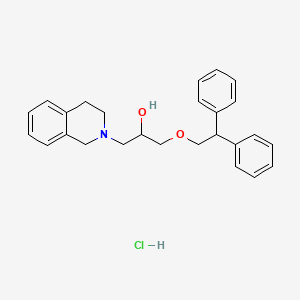
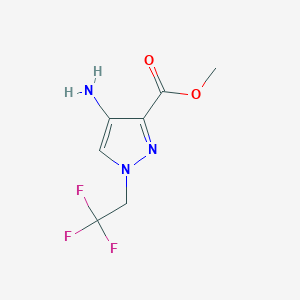
![4-chloro-3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2787327.png)
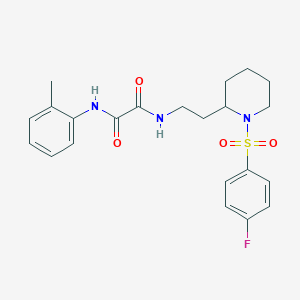
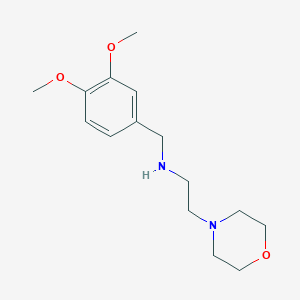
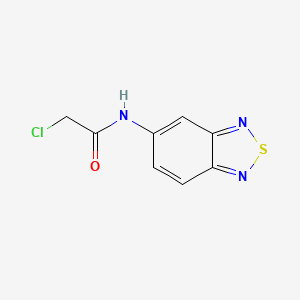
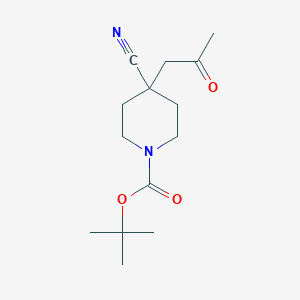
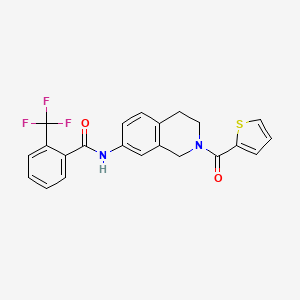
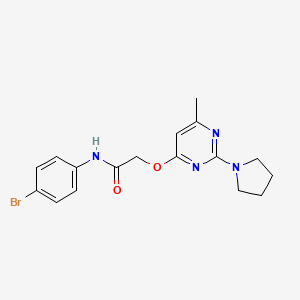
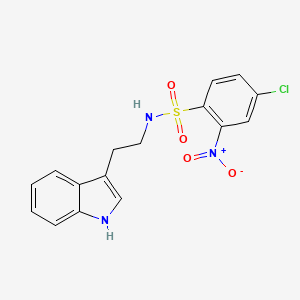
![2-(3-chlorophenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2787344.png)
